molecular formula C18H21NO5S2 B13740683 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)- CAS No. 133034-02-3

3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-

Cat. No.: B13740683
CAS No.: 133034-02-3
M. Wt: 395.5 g/mol
InChI Key: YLPLVVAXXZWTIR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3r-1-Tos-3-tos-3-pyrrolidinol is a chiral compound that belongs to the class of pyrrolidinols It is characterized by the presence of a pyrrolidine ring with hydroxyl and tosyl (tosylate) groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3r-1-Tos-3-tos-3-pyrrolidinol typically involves the hydroxylation of 1-benzoylpyrrolidine using microbial or enzymatic methods. One effective method involves the use of Aspergillus sp. for the hydroxylation process, followed by stereoselective esterification using commercial lipases . The reaction conditions include maintaining a controlled temperature and pH to ensure high enantiomeric excess and yield.

Industrial Production Methods

Industrial production of 3r-1-Tos-3-tos-3-pyrrolidinol may involve similar microbial or enzymatic processes on a larger scale. The use of bioreactors and optimized fermentation conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3r-1-Tos-3-tos-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyrrolidinol derivatives .

Scientific Research Applications

3r-1-Tos-3-tos-3-pyrrolidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3r-1-Tos-3-tos-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The hydroxyl and tosyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a ligand in coordination chemistry, influencing the activity of metal centers in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3r-1-Tos-3-tos-3-pyrrolidinol is unique due to the presence of both hydroxyl and tosyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds .

Properties

CAS No.

133034-02-3

Molecular Formula

C18H21NO5S2

Molecular Weight

395.5 g/mol

IUPAC Name

[(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3/t16-/m1/s1

InChI Key

YLPLVVAXXZWTIR-MRXNPFEDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)OS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.